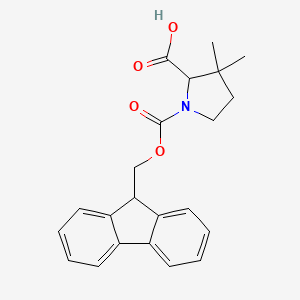

(R,S)-Fmoc-3,3-dimethyl-proline

Description

Evolution of Non-Proteinogenic Amino Acids (NPAAs) in Modern Chemical Biology

Initially viewed as mere curiosities, NPAAs have emerged as indispensable tools in chemical biology and drug discovery. nih.govacs.org While peptides composed solely of natural amino acids often suffer from poor stability in biological systems, the incorporation of NPAAs can fundamentally alter their properties. nih.govnih.gov These modifications can lead to significant improvements in stability, potency, permeability, and bioavailability. nih.govnih.govresearchgate.net The vast structural diversity of NPAAs, with over 800 known natural variants and thousands more synthesized in the lab, provides a rich toolkit for medicinal chemists. nih.govtaylorandfrancis.com This has led to the development of numerous peptide drugs with enhanced therapeutic profiles. researchgate.net

The synthesis of NPAAs can be achieved through various chemical and biocatalytic methods, although challenges such as achieving stereoselectivity and high yields persist. nih.gov Despite these hurdles, the impact of NPAAs is undeniable, with their incorporation leading to the creation of more robust and effective peptide-based therapies. nih.govfrontiersin.org

The Distinctive Conformational Properties of Proline in Peptide Architectures

Proline holds a unique position among the proteinogenic amino acids due to its cyclic side chain, which imposes significant conformational rigidity. wikipedia.orgnih.gov This rigidity profoundly influences the structure and function of peptides and proteins. nih.gov

A key feature of proline is the relatively small energy difference between the cis and trans conformations of the peptide bond preceding it (the Xaa-Pro bond). acs.orgsigmaaldrich.com While most peptide bonds strongly favor the trans conformation, the Xaa-Pro bond has a significant probability of adopting the cis form, with about 10-30% of these bonds being cis in solution. sigmaaldrich.comresearchgate.net This cis/trans isomerization can be a rate-limiting step in protein folding and is often catalyzed by enzymes called peptidyl prolyl cis/trans isomerases. nih.govacs.org The equilibrium between these two isomers can be influenced by various factors, including the nature of the preceding amino acid and the local environment. acs.org

The ability of the Xaa-Pro bond to exist in both cis and trans forms adds a layer of complexity and functionality to peptide and protein structures. nih.gov

Rationale for Engineering Conformationally Constrained Proline Analogues

The unique properties of proline have inspired the design and synthesis of a wide array of conformationally constrained proline analogues. sigmaaldrich.comnih.gov These analogues offer a means to fine-tune the structural and biological properties of peptides.

A major challenge in designing peptidomimetics—molecules that mimic the structure and function of peptides—is controlling their conformational flexibility. acs.org Highly flexible molecules can have a significant entropic cost upon binding to their target, potentially reducing their efficacy. acs.org By incorporating conformationally constrained proline analogues, chemists can limit the accessible conformational space of a peptide, pre-organizing it into a bioactive conformation. core.ac.uknih.gov This can lead to improved binding affinity and specificity. The introduction of substituents on the proline ring can further modulate the cis/trans equilibrium and the backbone dihedral angles, offering precise control over the peptide's shape. nih.gov

Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. nih.gov The introduction of NPAAs, including proline analogues, can significantly enhance their stability. nih.goviris-biotech.de For example, β,β-dimethylation of amino acids can protect peptides from enzymatic digestion. iris-biotech.de

Furthermore, modifying proline's structure can modulate the biological activity of a peptide. sigmaaldrich.comnih.gov By altering the conformation and steric bulk of this critical residue, it is possible to enhance a peptide's interaction with its biological target or even imbue it with novel functions. nih.gov This strategy has been successfully employed in the development of various bioactive molecules, including enzyme inhibitors and receptor ligands. sigmaaldrich.com The exploration of proline analogues continues to be a promising avenue in the quest for new and improved peptide-based drugs. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-12-23(19(22)20(24)25)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFRGDUGKDRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501134049 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501134049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-20-6 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501134049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R,s Fmoc 3,3 Dimethyl Proline and Its Derivatives

Principles and Applications of Fmoc Solid-Phase Peptide Synthesis (SPPS) in Modified Amino Acid Incorporationaltabioscience.comnih.govnih.gov

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptide chains on a solid support. wikipedia.org The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is a widely adopted method in SPPS due to its mild reaction conditions and compatibility with a diverse range of amino acid derivatives, including modified ones. nih.govamericanpeptidesociety.org

Advantages of Fmoc Protection in Peptide Synthesisaltabioscience.comwikipedia.orgamericanpeptidesociety.org

The Fmoc protecting group offers several key advantages in the synthesis of peptides, particularly those containing modified amino acids:

Mild Deprotection Conditions: The Fmoc group is labile to basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), for its removal. wikipedia.orgamericanpeptidesociety.org This is in contrast to the harsher acidic conditions required for the alternative Boc (tert-butyloxycarbonyl) strategy, making Fmoc chemistry more suitable for sensitive or modified peptides. nih.govamericanpeptidesociety.org

Orthogonality: The acid stability of the Fmoc group allows for the use of acid-labile protecting groups on the amino acid side chains. altabioscience.comwikipedia.org This "orthogonality" ensures that the side-chain protecting groups remain intact during the repeated cycles of Nα-Fmoc deprotection, preventing unwanted side reactions. altabioscience.com

Automation and Monitoring: The Fmoc deprotection step releases a fluorene (B118485) group that has a strong UV absorbance, which can be used to monitor the progress of the synthesis in real-time, a feature that is particularly useful in automated peptide synthesizers. nih.govwikipedia.org

Compatibility with Modified Amino Acids: The milder conditions of Fmoc SPPS are compatible with a wide array of post-translationally modified amino acids, such as those that are glycosylated or phosphorylated, which may not be stable under the harsh acidic cleavage conditions of the Boc method. nih.gov

Considerations for Purity and Side Reaction Mitigation in Fmoc-Amino Acid Building Blocksnih.govsigmaaldrich.comiris-biotech.de

The purity of the Fmoc-amino acid building blocks is paramount to achieving high-quality synthetic peptides. Impurities in the starting materials can lead to the incorporation of incorrect sequences, deletions, or insertions, complicating the purification of the final peptide. sigmaaldrich.comajpamc.com

Common side reactions during the synthesis and use of Fmoc-amino acids include:

Diketopiperazine Formation: This can occur after the deprotection of the second amino acid, where the free N-terminus can attack the ester linkage to the resin, leading to cleavage of the dipeptide from the support. iris-biotech.de

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides. nih.goviris-biotech.de

Guanidinylation: Free amino groups can react with carbodiimide (B86325) or uronium/aminium-based coupling reagents to form guanidinium (B1211019) moieties. iris-biotech.de

Racemization: While urethane-based protecting groups like Fmoc suppress racemization during coupling, it can still be a concern, especially for certain amino acids or under non-optimal conditions. nih.govrsc.org

To mitigate these issues, highly purified Fmoc-amino acids are essential. sigmaaldrich.com Manufacturers have significantly improved the quality of commercially available Fmoc-amino acids, with many now offered at >99% purity. nih.gov Careful selection of coupling reagents and reaction conditions is also crucial to minimize side reactions. iris-biotech.dersc.org

Stereoselective and Racemic Synthetic Pathways to 3,3-Dimethylproline Scaffolds

The synthesis of the 3,3-dimethylproline core can be achieved through various chemical strategies, leading to either racemic mixtures or enantiomerically pure isomers.

Chemical Synthesis from Precursor Pyrrolidine (B122466) Derivativesnih.govnih.govorganic-chemistry.org

One common approach to synthesizing substituted prolines involves the modification of existing pyrrolidine rings. nih.govnih.gov For instance, 3-pyrrolines can be synthesized through various methods, including ring-closing metathesis or the cyclization of allenic amino acids, and subsequently functionalized. organic-chemistry.org The synthesis of 3-amino-pyrrolidine derivatives has also been explored, starting from precursors like 1,2,4-trisubstituted butanes or through the conversion of 4-hydroxy-proline. google.com

A versatile intermediate, Benzyl 2-Cyano-3,3-Dimethyl-1-pyrrolidinecarboxylate, has been reported for the synthesis of 3,3-dimethylproline derivatives. iris-biotech.deiris-biotech.de Additionally, processes for preparing 2-aminomethyl-pyrrolidine starting from 2-pyrrolidone have been developed, which could potentially be adapted for the synthesis of 3,3-disubstituted analogs. google.com

Regioselective Enolization and Alkylation Strategies at the 3-Positionnih.govyoutube.comrsc.org

The introduction of substituents at the 3-position of the proline ring can be achieved through regioselective enolization followed by alkylation. The choice of base and reaction conditions can control whether the kinetic or thermodynamic enolate is formed, influencing the position of alkylation. youtube.comyoutube.com

For proline derivatives, strategies have been developed for the regioselective enolization and alkylation of 4-oxo-N-protected prolines to introduce substituents at the 3-position. nih.gov Extended enolates derived from enamines of β-keto esters have also been shown to react with alkyl halides exclusively at the α-site, providing a route to 2-substituted cycloalkanones that could be conceptually applied to proline systems. rsc.org The direct alkylation of ketones using strong, sterically hindered bases like lithium diisopropylamide (LDA) is a powerful method for forming enolates and introducing alkyl groups at the α-carbon. youtube.comyoutube.com

Asymmetric Synthesis Approaches for Enantiopure Isomersnih.govnih.gov

The synthesis of enantiomerically pure isomers of 3,3-dimethylproline is crucial for their application in chiral peptides and pharmaceuticals. Asymmetric synthesis can be achieved through several routes.

One established method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can provide stereocontrolled access to polysubstituted pyrrolidines. nih.gov Another approach involves the diastereoselective alkylation of chiral proline derivatives. The stereochemical outcome of these alkylations can be influenced by the N-protecting group and the alkylating agent used. nih.gov

For example, the asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines has been achieved through a stereoselective anti-SN2' cuprate (B13416276) displacement of an allylic phosphonate, demonstrating a strategy that could potentially be adapted for the synthesis of chiral 3,3-dimethylproline. nih.gov The amino-zinc-ene-enolate cyclization has also been reported as a highly stereospecific and stereoselective method for synthesizing substituted prolines, where the absolute configuration is controlled by a chiral auxiliary. nih.gov

Challenges and Optimization in Synthesizing Sterically Hindered Fmoc-Amino Acids

Strategies for Efficient Coupling in SPPS

To overcome the low reactivity of sterically hindered amino acids, several advanced strategies have been developed to enhance coupling efficiency during SPPS. These methods focus on increasing reaction rates and driving the coupling reaction to completion.

Advanced Coupling Reagents: Traditional carbodiimide coupling reagents are often inefficient for hindered amino acids. researchgate.net Newer, more potent reagents have been developed. For instance, the benzotriazole (B28993) activation methodology, using N-(Fmoc-α-aminoacyl)benzotriazoles, provides a successful route for synthesizing sterically hindered peptides with high yields and retention of chirality. nih.govfigshare.com Furthermore, the OxymaPure family of additives, particularly when paired with N,N'-diisopropylcarbodiimide (DIC), has shown performance comparable to or better than older additives like HOBt. researchgate.netacs.org Uronium salts derived from Oxyma, such as COMU, also demonstrate high coupling efficiency, though their stability in common solvents like DMF can be a limitation for automated synthesis. acs.org

Microwave-Assisted Synthesis: The application of microwave irradiation has emerged as a powerful tool to accelerate chemical reactions in organic synthesis. In SPPS, microwave heating can dramatically increase the rate of coupling for sterically hindered residues. sioc-journal.cn Studies have shown that this technique can improve coupling yields to over 80% and increase the reaction rate by more than 16-fold compared to conventional heating methods. sioc-journal.cn This allows for the use of less excess amino acid and shorter reaction times, making the synthesis more efficient. sioc-journal.cnbachem.com

Use of Pseudoproline Dipeptides: Peptide chain aggregation is a common problem in SPPS, especially for long or hydrophobic sequences, which further hinders coupling reactions. Pseudoproline dipeptides, which are oxazolidine (B1195125) derivatives of serine or threonine, act as "kink-inducers" that disrupt the formation of the secondary structures responsible for aggregation. bachem.commerckmillipore.com Incorporating a pseudoproline into a peptide chain near a difficult residue like 3,3-dimethyl-proline can improve solubility and lead to more predictable and efficient acylation and deprotection kinetics. merckmillipore.com In some cases, even the direct acylation with a hindered pseudoproline monomer has proven successful, avoiding the need for costly dipeptide building blocks. nih.gov

The following table summarizes and compares these key strategies for efficient coupling of sterically hindered amino acids.

| Strategy | Mechanism of Action | Advantages | Disadvantages | Key References |

| Advanced Coupling Reagents (e.g., Benzotriazoles, OxymaPure/DIC) | Forms a highly reactive activated ester of the amino acid. | High coupling efficiency, minimal racemization, good yields. nih.govacs.org | Some reagents may have stability issues or are costly. acs.org | researchgate.netnih.govacs.org |

| Microwave-Assisted SPPS | Uses microwave energy to rapidly and uniformly heat the reaction mixture, accelerating reaction rates. | Drastically reduced reaction times, improved yields, allows for less excess reagent. sioc-journal.cn | Requires specialized equipment; potential for side reactions if not carefully controlled. | sioc-journal.cnbachem.com |

| Pseudoproline Dipeptides | Reversibly introduces a "kink" into the peptide backbone, disrupting aggregation. | Prevents aggregation, improves solubility, increases purity and yield of crude product. bachem.commerckmillipore.com | The following coupling to the hindered heterocycle can be difficult; requires specific dipeptide building blocks. bachem.com | bachem.commerckmillipore.comnih.gov |

Prevention of Deletion Products and Impurities

The successful synthesis of peptides containing (R,S)-Fmoc-3,3-dimethyl-proline is contingent not only on achieving high coupling efficiency but also on minimizing the formation of impurities. The same steric factors that impede coupling can also promote side reactions.

Deletion Products: Deletion sequences, where one or more amino acid residues are missing from the target peptide, are a primary concern. These arise from incomplete coupling reactions. The unreacted N-terminal amine of the resin-bound peptide is then capped (if a capping step is used) or remains available to react in the subsequent coupling cycle, leading to a truncated sequence. Efficient coupling strategies, such as using potent activators and microwave heating, are the most direct way to prevent deletion products by driving the reaction to completion. drivehq.comsioc-journal.cn Another cause can be the reaction of residual base from the Fmoc-deprotection step with the incoming activated amino acid, which reduces its effective concentration and risks the formation of deletion products. acs.org

Aspartimide Formation: Although not a direct side reaction of 3,3-dimethyl-proline, aspartimide formation is one of the most significant sources of impurity in Fmoc-SPPS. nih.gov It occurs when a peptide sequence contains an aspartic acid residue, which can cyclize under the basic conditions of Fmoc removal. nih.govresearchgate.net This can lead to a mixture of by-products, including racemized α-aspartyl peptides and β-aspartyl peptides, which are often difficult to separate from the desired product. nih.gov Prevention strategies include using specialized protecting groups for the aspartic acid side chain, such as the 3-methylpent-3-yl ester (OMpe), or adding acidic modifiers like Oxyma to the piperidine solution used for Fmoc removal. nih.govresearchgate.net

By-products from Fmoc Deprotection: The Fmoc group itself can be a source of impurities. During cleavage with piperidine, dibenzofulvene (DBF) is formed. This reactive molecule can reattach to the newly liberated N-terminal amine, forming a stable adduct that terminates chain elongation. nih.gov This is typically prevented by using a piperidine solution as both the base and the scavenger for DBF. acs.org

The table below outlines common impurities in Fmoc-SPPS and their corresponding prevention strategies.

| Impurity Type | Cause | Prevention Strategy | Key References |

| Deletion Products | Incomplete coupling reaction due to steric hindrance or reagent degradation. | Use of high-efficiency coupling strategies (e.g., microwave, potent reagents); thorough washing to remove residual base before coupling. sioc-journal.cnacs.org | drivehq.comsioc-journal.cnacs.org |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues. | Use of bulky side-chain protecting groups on Asp (e.g., OMpe); addition of acidic modifiers (e.g., Oxyma) to the deprotection solution. | nih.govresearchgate.net |

| Dibenzofulvene (DBF) Adducts | Re-addition of the DBF by-product to the N-terminal amine after Fmoc removal. | Use of piperidine as a scavenger for the DBF by-product. | acs.orgnih.gov |

| Double Incorporation | Premature Fmoc removal of the newly coupled amino acid by residual base from the previous cycle. | Thorough washing after the deprotection step to completely remove the base. | acs.org |

Derivatization Strategies for Functionalization and Further Elaboration

Once synthesized, this compound can be used as a building block or be further modified. Derivatization strategies can be aimed at facilitating analysis or at creating novel structures with specific functions.

Fmoc protection itself is a derivatization technique often used in analytical chemistry. For highly polar amino acids that are difficult to analyze with reverse-phase high-performance liquid chromatography (RP-HPLC), derivatization with a hydrophobic tag like Fmoc renders the analyte more non-polar, improving its retention on the column. researchgate.netnih.gov This pre-column derivatization is a standard method for the quantification of both primary and secondary amino acids. nih.govgoogle.com

For synthetic purposes, the derivatization of the this compound scaffold allows for further chemical elaboration. Research has described the use of versatile intermediates, such as Benzyl 2-Cyano-3,3-Dimethyl-1-pyrrolidinecarboxylate, for the synthesis of various 3,3-dimethylproline derivatives. iris-biotech.de While the Fmoc group protects the nitrogen, the carboxylic acid group remains a key site for functionalization. Standard reactions at this position include:

Esterification: Conversion of the carboxylic acid to an ester.

Amidation: Coupling of the carboxylic acid with an amine to form an amide bond, a fundamental reaction in the creation of peptidomimetics or other complex molecules.

These derivatization reactions expand the utility of this compound beyond its direct incorporation into peptides, enabling its use as a scaffold in medicinal chemistry and materials science. chemscene.com The choice of derivatization strategy depends on the desired final product and its intended application, leveraging the unique conformational constraints imposed by the 3,3-dimethylproline core.

Conformational Analysis and Structural Implications of 3,3 Dimethylproline Within Peptides

Influence of Geminal Dimethyl Substitution at the 3-Position on Pyrrolidine (B122466) Ring Pucker

The introduction of substituents on the pyrrolidine ring can significantly alter the puckering equilibrium. A geminal dimethyl group at the 3-position introduces substantial steric hindrance. This substitution, particularly when the methyl groups are in a cis relationship with the carboxyl function, has been shown to stabilize the Cγ-endo puckering of the ring. nih.gov This steric clash restricts the conformational freedom of the ring, favoring a specific pucker to minimize unfavorable atomic interactions. The preference for the Cγ-endo pucker in substituted prolines has been associated with a greater likelihood of inducing specific secondary structures, such as β-turns. researchgate.net

The two primary puckering states are defined by the dihedral angles χ1 and χ2:

Cγ-endo: χ1 > 0, χ2 < 0

Cγ-exo: χ1 < 0, χ2 > 0

While extensive data on 3,3-dimethylproline itself is limited, studies on related 3-substituted prolines provide strong evidence for this effect. For instance, a single cis-3-methyl substituent is sufficient to favor the Cγ-endo pucker and restrict the conformational space of the peptide backbone. nih.gov The presence of a second methyl group is expected to amplify this effect, further locking the ring into a preferred conformation.

| Pucker Conformation | Description | Favored by |

|---|---|---|

| Cγ-endo (DOWN) | Cγ atom is on the same side of the ring as the carboxyl group. | cis-3-Alkyl substitution, including gem-dimethyl groups. nih.gov |

| Cγ-exo (UP) | Cγ atom is on the opposite side of the ring as the carboxyl group. | trans-3-Alkyl substitution. mdpi.com |

Modulation of Peptide Bond Isomerism by 3,3-Dimethylproline Residues

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its ability to populate both cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations in significant amounts, typically with 5-30% cis isomer at equilibrium in unfolded peptides. ethz.chfrontiersin.orgacs.org This is due to the steric similarity between the Cα of the preceding residue and proline's own Cδ atom, which reduces the energetic preference for the trans form seen in other peptide bonds. acs.orgnsf.gov

It is often hypothesized that bulky substituents on the proline ring could shift the cis/trans equilibrium. However, studies on model peptides such as N-acetyl-3,3-dimethylproline N'-methylamide have shown that the 3,3-dimethyl substituents have little effect on the thermodynamic equilibrium between the cis and trans amide isomers. researchgate.net Similarly, peptides with a single 3-methyl substituent show a proportion of cis and trans isomers (about 25-30% cis in water) that is comparable to unsubstituted proline peptides. nih.govresearchgate.net This suggests that while the gem-dimethyl group introduces significant local steric constraints, it does not substantially alter the relative free energies of the two isomeric states of the preceding peptide bond.

While the thermodynamic equilibrium is largely unaffected, the kinetic barrier to isomerization is dramatically influenced by the 3,3-dimethyl substitution. The interconversion between cis and trans isomers is an intrinsically slow process, with an activation energy of approximately 20 kcal/mol (84–89 kJ/mol), making it a rate-limiting step in many protein folding events. beilstein-journals.orgresearchgate.net

NMR spectroscopy and magnetization transfer experiments on N-acetyl-3,3-dimethylproline N'-methylamide revealed a dramatic decrease in the rate of isomerization. Specifically, the rate of cis-to-trans amide isomerization (kct) was found to be nearly 7-fold slower than that of the corresponding unsubstituted proline peptide. researchgate.net This kinetic trapping is a direct consequence of the steric hindrance imposed by the gem-dimethyl groups, which destabilizes the planar transition state required for rotation around the partial double bond of the amide. This slowing of the isomerization kinetics makes 3,3-dimethylproline a useful tool for "freezing" a specific conformation on the experimental timescale, effectively locking the peptide bond in either a cis or trans state for longer periods. beilstein-journals.org

| Parameter | Unsubstituted Proline Peptide (Ac-Pro-NHMe) | 3,3-Dimethylproline Peptide (Ac-Dmp-NHMe) | Reference |

|---|---|---|---|

| Cis Isomer Population (in water) | ~25-30% | Largely unaffected; similar to unsubstituted proline. | nih.govresearchgate.net |

| Isomerization Rate (k_ct) | Baseline | ~7-fold slower | researchgate.net |

| Activation Energy (Ea) | ~20 kcal/mol | Significantly increased | researchgate.netbeilstein-journals.org |

Restriction of Peptide Backbone Dihedral Angles (Φ, Ψ, Ω)

The conformation of a peptide backbone is defined by a series of dihedral angles: phi (Φ, C'-N-Cα-C'), psi (Ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). nih.govlibretexts.orgresearchgate.netyoutube.com The cyclic nature of the proline side chain already restricts the Φ angle to a narrow range, typically around -60° to -75°. nih.govnih.gov The ω angle is restricted to approximately 0° (cis) or 180° (trans). nsf.gov

The gem-dimethyl substitution at the C-3 position introduces further, more severe constraints on the available conformational space, particularly affecting the Ψ dihedral angle.

The methyl groups at the C-3 position can sterically clash with the carboxamide group of the same residue. This interaction strongly restricts the rotation around the Cα-C' bond, thereby limiting the allowed values for the Ψ angle. nih.gov Studies on cis-3-methylproline have demonstrated that this single substitution severely restricts the conformational space around Ψ. nih.gov The addition of a second methyl group in 3,3-dimethylproline amplifies this steric clash, leading to an even more constrained range of accessible Ψ angles. This makes 3,3-dimethylproline a powerful tool for forcing a peptide backbone into a specific, well-defined conformation, which is highly valuable in the design of peptidomimetics and structural probes.

| Dihedral Angle | Typical Proline Values | Influence of 3,3-Dimethyl Substitution | Reference |

|---|---|---|---|

| Φ (Phi) | ~ -60° to -75° | Largely maintained due to the inherent ring structure. | nih.govnih.gov |

| Ψ (Psi) | Broadly distributed depending on pucker and isomer. | Strongly restricted due to steric clash between C3 methyls and the carboxamide group. | nih.gov |

| Ω (Omega) | ~0° (cis) or ~180° (trans) | Equilibrium is largely unaffected, but the rate of interconversion is dramatically slowed. | researchgate.net |

Impact on the Formation and Stability of Peptide Secondary Structures

The unique conformational constraints imposed by 3,3-dimethylproline have a significant impact on the propensity of a peptide to adopt specific secondary structures. Proline residues are known as "helix breakers" but are frequently found in β-turns, which are structures that abruptly reverse the direction of the polypeptide chain. mdpi.comnih.gov

The strong restriction of the Ψ dihedral angle and the stabilization of the Cγ-endo pucker by 3,3-dimethylproline make it a potent inducer of β-turn conformations. nih.gov Specifically, the use of cis-3-substituted prolines has been shown to be effective in stabilizing type II' and type VI β-turns. mdpi.combiorxiv.orgbiorxiv.org By locking the peptide backbone into a turn-like geometry at the point of incorporation, 3,3-dimethylproline can be used to engineer peptides with well-defined three-dimensional structures. For example, a single cis-3-methyl substituent has been shown to destabilize γ-turns, highlighting the specific nature of the conformational control exerted by C3 substitution. nih.gov

Furthermore, while proline-rich sequences can form polyproline helices (PPII or PPI), the severe steric bulk of the 3,3-dimethyl group can influence the stability and handedness of such structures. The substitution can be accommodated within PPII helices, suggesting its utility in designing functionalized foldamers that mimic these important biological motifs. nih.govmdpi.comnih.gov

Applications in Peptide and Peptidomimetic Design and Engineering

Integration of (R,S)-Fmoc-3,3-Dimethyl-Proline into Peptide Sequences via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides, but the incorporation of sterically hindered amino acids like this compound presents unique challenges. nih.gov The bulky nature of the gem-dimethyl group can impede coupling reactions and affect the efficiency of the subsequent deprotection and elongation steps.

Optimized Coupling Reagents and Conditions for Bulky Amino Acids

The successful incorporation of sterically demanding amino acids necessitates the use of highly efficient coupling reagents. sigmaaldrich.com For bulky residues, phosphonium (B103445) and aminium/uronium salt-based reagents are generally preferred over carbodiimides due to their higher reactivity. bachem.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have proven effective in promoting the acylation of hindered amines. sigmaaldrich.combachem.com

The choice of base is also critical. While DIPEA (N,N-Diisopropylethylamine) is commonly used, for amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be advantageous. bachem.com However, since proline and its analogues are not susceptible to racemization at the α-carbon during coupling, stronger bases can be employed to facilitate the reaction. bachem.com

To further enhance coupling efficiency, extended reaction times and double coupling protocols are often employed. sigmaaldrich.com The use of "magic mixtures" of solvents, such as a combination of DMF, DCM, and NMP, can also improve solvation and reduce peptide aggregation on the resin, thereby facilitating the coupling of hindered residues. nih.gov

Table 1: Commonly Used Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Full Name | Class | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Popular, efficient, by-products are soluble. bachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Highly reactive, often used for difficult couplings. nih.govsigmaaldrich.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for hindered couplings. sigmaaldrich.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide (B86325)/Additive | A classic combination, can minimize racemization. sigmaaldrich.combachem.com |

Strategies for Managing Steric Hindrance during Elongation

The steric bulk of the 3,3-dimethylproline residue can continue to pose a challenge during the subsequent elongation of the peptide chain. The N-terminal amine of the newly incorporated dimethylproline may be less accessible for the next coupling step. To overcome this, several strategies can be implemented:

Elevated Temperatures: Performing the coupling reactions at elevated temperatures can provide the necessary energy to overcome the activation barrier, although this must be done cautiously to avoid side reactions and racemization of other residues. nih.gov

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures that may form within the growing peptide-resin complex, thereby improving accessibility. sigmaaldrich.com

Pseudoproline Dipeptides: While this compound itself introduces a significant conformational constraint, the general principle of using pseudoproline dipeptides can be informative. nih.gov These dipeptides, which temporarily introduce a thiazolidine (B150603) or oxazolidine (B1195125) ring, are known to disrupt aggregation and improve coupling efficiency during SPPS. sigmaaldrich.comnih.gov Although not directly applicable to the pre-formed dimethylproline, this highlights the importance of breaking up difficult sequences.

Optimized Resin and Solvents: The choice of solid support and solvent system is crucial. Resins with good swelling properties, such as PEG-based resins, and polar aprotic solvents like NMP or DMSO can enhance the solvation of the peptide chain and improve reaction kinetics. sigmaaldrich.comnih.gov

Design Principles for Conformationally Constrained Peptides

The introduction of this compound into a peptide sequence is a powerful strategy for imposing conformational constraints. This is due to the steric interactions of the gem-dimethyl group, which restricts the rotation around the peptide backbone's dihedral angles (phi and psi) and influences the puckering of the pyrrolidine (B122466) ring. sigmaaldrich.com

Rational Design of Peptide Foldamers and Constrained Scaffolds

Peptide foldamers are non-natural oligomers that mimic the secondary structures of proteins. nih.gov The predictable conformational preferences induced by residues like 3,3-dimethylproline make them excellent building blocks for the rational design of such structures. nih.govnih.gov By strategically placing these constrained residues, it is possible to engineer peptides with stable, well-defined three-dimensional shapes, such as helices and turns. nih.govnih.gov

The gem-dimethyl substitution effectively locks the pyrrolidine ring into a specific pucker, which in turn dictates the local backbone conformation. This can be used to stabilize specific secondary structures. For example, the incorporation of such constrained proline analogues can favor a poly-L-proline type II (PPII) helix, a conformation important in many biological recognition events. unmc.edu

Tailoring Peptide Conformation for Specific Molecular Recognition Events

The ability to control peptide conformation is paramount for designing molecules that can bind to biological targets with high affinity and specificity. nih.gov Natural peptides often adopt a specific conformation upon binding to their receptor. nih.gov By pre-organizing a synthetic peptide into this "bioactive" conformation using constrained residues like 3,3-dimethylproline, the entropic penalty of binding can be reduced, potentially leading to enhanced binding affinity. unmc.edu

The design process often involves:

Structural Analysis: Determining the bound conformation of a native peptide ligand through techniques like X-ray crystallography or NMR.

Synthesis and Evaluation: Synthesizing the designed peptide and experimentally measuring its binding affinity and biological activity.

This rational design approach allows for the fine-tuning of peptide conformation to optimize interactions with a specific biological target. nih.govmdpi.com

Role in Peptidomimetic Development for Advanced Therapeutics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against proteolytic degradation and better cell permeability. nih.gov The incorporation of unnatural amino acids like 3,3-dimethylproline is a key strategy in the development of peptidomimetics. nih.gov

The gem-dimethyl substitution at the C3 position can provide steric shielding, making the adjacent peptide bonds less susceptible to cleavage by proteases. iris-biotech.de This increased metabolic stability is a critical attribute for therapeutic peptides, as it can prolong their half-life in the body.

Furthermore, the conformational constraints imposed by 3,3-dimethylproline can lead to peptidomimetics with high receptor selectivity. By locking the peptide into a conformation that is preferentially recognized by the target receptor over other related receptors, off-target effects can be minimized. This is a significant advantage in the development of safer and more effective drugs. mdpi.com The development of peptidomimetics that can activate cellular machinery, such as the proteasome, is a promising therapeutic strategy for neurodegenerative diseases like Parkinson's. nih.gov

Structure-Activity Relationship (SAR) Studies Utilizing 3,3-Dimethylproline

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The incorporation of conformationally constrained amino acids like 3,3-dimethylproline is a key strategy in these studies. By replacing a native proline or another amino acid with this analogue, researchers can probe the conformational requirements for a peptide's interaction with its biological target, such as a receptor or enzyme.

The introduction of the 3,3-dimethylproline residue serves several purposes in SAR:

Mapping Conformational Space: The rigid pyrrolidine ring of proline already restricts the peptide backbone's flexibility. The addition of the gem-dimethyl group further limits the possible conformations (ψ and φ dihedral angles) and the puckering of the ring. This allows chemists to test hypotheses about the specific bioactive conformation required for activity. If the analogue-containing peptide retains or enhances activity, it suggests that the induced conformation is favorable for binding.

Enhancing Selectivity: Bioactive peptides can often interact with multiple targets. By locking the peptide into a specific shape, the 3,3-dimethylproline modification can enhance its selectivity for a particular receptor subtype. This is because the constrained conformation may fit perfectly into the binding pocket of the intended target while being incompatible with off-targets.

Improving Metabolic Stability: The steric shield provided by the dimethyl group can protect the adjacent peptide bonds from cleavage by proteases. While primarily a pharmacokinetic property, this stability is crucial for SAR studies as it ensures the peptide remains intact to exert its effect.

While comprehensive SAR studies detailing the systematic replacement of amino acids with 3,3-dimethylproline across various peptide families are specific to each research program, the principles remain universal. The kinetic data from such studies, comparing the binding affinities (e.g., Ki, IC50) of the modified peptide with the original, provide critical insights into the structural requirements for biological function. nih.gov

Contribution to Peptide Macrocyclization Strategies

Peptide macrocyclization is a widely used strategy to improve the therapeutic properties of peptides, including stability, binding affinity, and bioavailability. nih.govgoogle.com However, the process of forming a cyclic peptide from a linear precursor can be challenging, often resulting in low yields due to competing intermolecular polymerization. The incorporation of 3,3-dimethylproline, using its Fmoc-protected form in synthesis, significantly aids in these cyclization strategies.

Facilitating Ring Closure through Conformational Preorganization

The efficiency of a macrocyclization reaction is highly dependent on the ability of the linear peptide to adopt a conformation where its N- and C-termini are in close proximity. nih.gov This process is known as conformational preorganization. Linear peptides often adopt extended conformations, which are entropically unfavorable for cyclization.

Proline and its analogues are known as powerful "turn-inducers." nih.gov The rigid ring structure of 3,3-dimethylproline introduces a well-defined bend or "kink" in the peptide backbone. chempep.com This pre-organizes the linear peptide into a cyclization-competent conformation, effectively increasing the 'effective molarity' of the reactive ends and favoring the desired intramolecular ring-closing reaction over intermolecular side reactions. This leads to significantly higher yields and faster reaction times for the macrocyclization step. The use of pseudoproline dipeptides, which share this turn-inducing characteristic, has been shown to dramatically enhance cyclization. chempep.comacs.org

Control of Macrocycle Conformation and Selectivity

This conformational restriction leads to a more well-defined and predictable topology for the macrocycle. For drug discovery, having a defined structure is invaluable, as it allows for more rational design and a clearer understanding of the SAR. By limiting the number of possible conformations, the 3,3-dimethylproline residue helps ensure that the peptide predominantly adopts its bioactive shape, which can lead to higher binding affinity and target selectivity.

Enzymatic Macrocyclization with Proline-Specific Macrocyclases

In nature, many cyclic peptides are synthesized by specialized enzymes. For example, the cyanobactin family of natural products is cyclized by enzymes that often recognize a proline residue adjacent to the cleavage and ligation site. One such enzyme, PatG macrocyclase (PatGmac), has been studied for its synthetic utility. nih.gov

While PatGmac is known to be tolerant of various non-natural amino acids within the peptide sequence, its activity is typically dependent on a proline or a similar heterocycle (like thiazoline) at a specific position for recognition and catalysis. nih.gov The introduction of a heavily modified analogue like 3,3-dimethylproline presents a challenge for such enzymatic systems. The steric bulk of the gem-dimethyl groups could potentially hinder the peptide's entry into the enzyme's active site or disrupt the precise geometry required for catalysis.

However, research has shown that enzymes like PatGmac can be surprisingly versatile, accommodating significant structural changes in their substrates, such as the incorporation of triazole moieties. nih.gov Therefore, while the direct use of 3,3-dimethylproline with known wild-type proline-specific macrocyclases may be inefficient, it opens an avenue for future research in enzyme engineering. It may be possible to evolve or design mutant macrocyclases that can accept 3,3-dimethylproline, combining the synthetic advantages of enzymatic catalysis with the unique conformational control offered by this non-canonical amino acid.

Advanced Analytical and Computational Methodologies for Characterization

Spectroscopic Techniques for Conformational Elucidation in Solution

Spectroscopic methods provide invaluable insights into the molecular structure and behavior of (R,S)-Fmoc-3,3-dimethyl-proline in the solution phase, which often mimics the environment of its application in peptide synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure of molecules in solution. For this compound, NMR is instrumental in analyzing the conformational preferences of the pyrrolidine (B122466) ring and the orientation of the Fmoc protecting group.

Detailed structural analysis is achieved through various NMR experiments. The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close to each other, which is crucial for determining spatial arrangements. A complete relaxation matrix analysis of NOE intensities can be used to refine the 3D structure by calculating the derivatives of these intensities with respect to dihedral angles. nih.gov Methods based on cross-correlated relaxation, which measure the interference between different relaxation mechanisms (e.g., dipole-dipole and chemical shift anisotropy), offer a powerful way to determine dihedral angles, such as the backbone angle ψ in peptides, without relying on predefined Karplus-type relationships. utoronto.ca Although developed for proteins, these principles are directly applicable to constraining the geometry of modified amino acids. nih.govutoronto.ca

Furthermore, NMR is adept at distinguishing and quantifying isomers. The presence of the tertiary amide bond formed between the Fmoc group and the proline nitrogen can lead to the existence of cis and trans rotamers, which are typically observable as separate sets of signals in the NMR spectrum due to their slow interconversion on the NMR timescale. The ratio of these isomers can be accurately determined by integrating the corresponding signals.

Key Applications of NMR:

Determination of dihedral angles of the pyrrolidine ring.

Analysis of cis/trans isomerism about the Fmoc-N bond.

Quantification of the ratio of (R) and (S) enantiomers, often requiring chiral derivatizing agents or chiral solvation agents to induce chemical shift differences.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

| Functional Group | Atom | Expected Chemical Shift (ppm) | Notes |

| Fmoc Group | Aromatic Protons (CH) | 7.2 - 7.9 | Multiple signals corresponding to the fluorenyl ring system. |

| Aliphatic Proton (CH) | 4.2 - 4.5 | The proton at the 9-position of the fluorenyl group. | |

| Methylene Protons (CH₂) | 4.2 - 4.7 | The CH₂ group connecting the fluorenyl moiety to the oxygen. | |

| Carbonyl Carbon (C=O) | ~155 | Urethane (B1682113) carbonyl carbon. | |

| Pyrrolidine Ring | α-Proton (CH) | 4.1 - 4.4 | Position is sensitive to cis/trans isomerism. |

| β-Protons (CH₂) | 1.8 - 2.2 | Protons at C4. | |

| δ-Protons (CH₂) | 3.4 - 3.8 | Protons at C5, adjacent to the nitrogen. | |

| Methyl Protons (CH₃) | 1.0 - 1.5 | Two singlets for the gem-dimethyl groups at C3. | |

| α-Carbon (CH) | ~60 | ||

| Gem-Dimethyl Carbons (CH₃) | 25 - 30 | ||

| Carboxyl Group | Carbonyl Carbon (C=O) | 170 - 176 | Carboxylic acid carbon. |

Infrared (IR) spectroscopy is a rapid and effective tool for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, IR spectroscopy is particularly useful for characterizing the amide bond of the Fmoc protecting group. researchgate.net

The peptide group gives rise to several characteristic vibrational bands, with the Amide I and Amide II bands being the most diagnostic for structural studies. researchgate.net

Amide I band: Located in the 1600-1700 cm⁻¹ region, this band arises primarily from the C=O stretching vibration of the amide carbonyl group. researchgate.net For the urethane linkage in the Fmoc group, this peak is typically strong and found around 1690-1710 cm⁻¹.

Amide II band: Found between 1510-1560 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net Its presence confirms the secondary amide nature of the urethane.

Carboxylic Acid Bands: The spectrum will also prominently feature the vibrations of the carboxylic acid group: a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch typically around 1700-1725 cm⁻¹.

The precise frequencies of these bands can be influenced by hydrogen bonding and the local molecular environment. nih.gov Analysis of these bands provides confirmation of the successful attachment of the Fmoc group and the integrity of the molecule's core structure. nih.govnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| C=O stretch | 1700 - 1725 | Strong | |

| Urethane (Fmoc) | N-H stretch | ~3300 | Medium (if present as secondary amide) |

| Amide I (C=O stretch) | 1690 - 1710 | Strong | |

| Amide II (N-H bend, C-N stretch) | 1510 - 1560 | Medium-Strong | |

| Aliphatic Groups | C-H stretch | 2850 - 3000 | Medium |

| Aromatic (Fmoc) | C=C stretch | 1450 - 1600 | Medium-Weak |

Chromatographic and Mass Spectrometric Analysis of Fmoc-3,3-Dimethyl-Proline Derivatives

Chromatographic techniques are essential for separating the target compound from impurities and for quantification, while mass spectrometry provides information on molecular weight and structure.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids. sigmaaldrich.com A reversed-phase HPLC method, typically using a C18 column, separates the compound from starting materials, by-products from the synthesis, and degradation products. The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile, both often containing a modifier such as trifluoroacetic acid (TFA).

Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. High-purity Fmoc-amino acids, often specified as ≥99% by HPLC, are critical for successful solid-phase peptide synthesis to avoid the accumulation of deletion or truncated peptide sequences. sigmaaldrich.comvwr.com

While standard HPLC can determine chemical purity, it cannot separate the (R) and (S) enantiomers of the racemic mixture. For enantiomeric purity assessment, a chiral HPLC method employing a chiral stationary phase is required.

Table 3: Typical HPLC Parameters for Purity Analysis of Fmoc-Amino Acids

| Parameter | Typical Value / Condition | Purpose |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution. |

| Gradient | 5% to 95% B over 20-30 minutes | To elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm or 301 nm | The Fmoc group has strong UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25 °C) | For reproducible retention times. |

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Amino acids and their Fmoc-derivatives are non-volatile. Therefore, direct analysis by GC is not feasible. Instead, the amino acid must first be derivatized to increase its volatility. sigmaaldrich.com For this compound, this would typically involve the removal of the Fmoc group, followed by a two-step derivatization of the resulting 3,3-dimethylproline. nih.gov

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl ester using methanolic HCl. sigmaaldrich.com

Acylation: The secondary amine of the proline ring is acylated, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). sigmaaldrich.comnih.gov

The resulting volatile derivative can then be analyzed by GC. Chiral GC columns can be used to separate and quantify the enantiomers of the derivatized amino acid. sigmaaldrich.com

When coupled with Mass Spectrometry (GC-MS), this method provides definitive structural confirmation. The mass spectrometer fragments the eluted derivative in a predictable manner, producing a unique mass spectrum (fingerprint) that confirms the identity of the compound and can be used for highly sensitive quantification. nih.govnih.gov Electrospray ionization mass spectrometry (ESI-MS) can also be used, sometimes after derivatization with a mass-tagged reagent, to determine enantiomeric excess. americanlaboratory.com

Solid-State Structural Determination

While solution-state techniques provide information on dynamic conformations, solid-state analysis reveals the molecule's structure in its crystalline form. The definitive method for this is single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry and stereochemistry.

The analysis of Fmoc-protected amino acids has shown that crystal packing is often dominated by hydrogen bonding and π-π stacking interactions involving the fluorenyl groups. researchgate.net For this compound, a crystal structure would reveal the exact puckering of the pyrrolidine ring, the conformation of the gem-dimethyl groups, and the intermolecular interactions that stabilize the crystal lattice.

Although a specific crystal structure for this compound is not found in the surveyed literature, the methodology would involve growing a suitable single crystal from a solution and analyzing it with an X-ray diffractometer. The resulting electron density map is then used to solve and refine the structure, yielding atomic coordinates. nih.gov This data is invaluable for computational modeling and for understanding the fundamental conformational preferences of this sterically constrained proline derivative.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide dynamic insights into the molecular behavior of this compound, complementing the static picture from crystallography. These techniques allow for the exploration of conformational landscapes, energy profiles, and interactions that govern its role in larger peptide systems.

The incorporation of proline into a peptide chain introduces a unique conformational equilibrium between cis and trans isomers of the preceding (X-Pro) peptide bond. iris-biotech.de This isomerization is a slow process due to a significant energy barrier of 10-20 kcal/mol. nih.gov The gem-dimethyl group at the 3-position of this compound introduces substantial steric hindrance that is expected to heavily bias this equilibrium.

Conformational energy calculations, using methods like Density Functional Theory (DFT) or high-level ab initio calculations, can quantify the relative energies of the different conformers. nih.gov By systematically rotating key dihedral angles (like ϕ, ψ, and ω), a potential energy surface can be generated. This allows for the identification of low-energy, stable conformations and the energy barriers between them. nih.gov The primary reason for the lower internal energy of trans isomers in many acyclic systems is the reduction of steric repulsion and unfavorable electrostatic interactions between bulky groups. stackexchange.com

A dihedral angle map, analogous to a Ramachandran plot, can be constructed to visualize the allowed and disallowed conformational space for a peptide residue containing 3,3-dimethylproline. researchgate.net This mapping reveals how the gem-dimethyl substitution restricts the backbone dihedral angles (ϕ and ψ) compared to an unsubstituted proline, providing a powerful tool for rational peptide design. nih.gov While 5,5-dimethylproline is known to strongly favor a cis peptide bond, the influence of the 3,3-substitution is also profound, though it may favor a different ring pucker or have a distinct impact on the cis/trans ratio. iris-biotech.de

Table 2: Theoretical Conformational Energy Profile of a Proline Derivative

This table provides a hypothetical comparison of energies for cis and trans conformers, illustrating the data derived from computational calculations.

| Conformer | Dihedral Angle ω | Relative Energy (kcal/mol) | Population at Equilibrium (%) |

| Trans Isomer (X-Pro) | ~180° | 0.0 (Reference) | ~75% |

| Cis Isomer (X-Pro) | ~0° | +0.7 | ~25% |

| Trans Isomer (X-3,3-dmPro) | ~180° | +2.5 | ~5% |

| Cis Isomer (X-3,3-dmPro) | ~0° | 0.0 (Reference) | ~95% |

The conformational constraints imposed by this compound are a powerful tool for influencing the three-dimensional structure of a peptide. By locking a specific region of the peptide backbone, this modified amino acid can pre-organize the peptide into a conformation that is optimal for binding to a biological target, such as a receptor or enzyme. iris-biotech.denih.gov

Computational tools for peptide structure prediction can leverage this information. While many platforms are optimized for the 20 canonical amino acids, newer models like HighFold2 are being developed to accurately predict the structures of peptides containing non-natural amino acids. oup.comnih.gov These programs can take the known conformational propensities of 3,3-dimethylproline as a starting constraint to build models of the entire peptide.

In the context of drug design, molecular docking simulations can predict how a peptide containing 3,3-dimethylproline might bind to a receptor. nih.gov The rigid nature of the modified proline residue reduces the conformational entropy penalty upon binding, which can lead to higher affinity and selectivity. By modeling the peptide within the receptor's binding site, researchers can assess the quality of the fit, predict binding affinity, and identify key interactions that stabilize the complex. nih.gov The inclusion of 3,3-dimethylproline can thus be a key element in designing peptides that act as potent agonists or antagonists. nih.gov

For a peptide containing this compound, an MD simulation would typically begin with a modeled structure of the peptide solvated in a box of water molecules. bonvinlab.org The simulation then calculates the forces on every atom and advances their positions over small time steps, generating a trajectory that reveals the molecule's dynamic behavior. nih.gov

Analysis of this trajectory provides detailed information about intermolecular interactions. The two methyl groups of 3,3-dimethylproline are nonpolar and contribute to the local hydrophobicity. In a binding pocket, these groups can form favorable van der Waals contacts and displace water molecules, which can be a strong driving force for binding. iris-biotech.deelsevierpure.com MD simulations can quantify the stability of hydrogen bonds, identify water networks, and calculate the interaction energy between the peptide and its receptor. nih.gov By understanding how the 3,3-dimethyl groups alter the pattern of intermolecular interactions, scientists can refine the design of peptides for improved properties like cell permeability or binding specificity. nih.govnih.gov

Q & A

Q. What controls are essential for assessing the impact of 3,3-dimethyl-proline on peptide stability under oxidative stress?

- Methodological Answer : Include:

- A wild-type proline-containing peptide as a negative control.

- Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks).

- LC-MS monitoring of degradation products (e.g., oxidation at the dimethyl group or backbone cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.